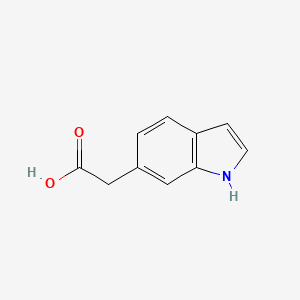

2-(1H-Indol-6-yl)essigsäure

Übersicht

Beschreibung

“2-(1H-Indol-6-yl)acetic acid” is a compound that belongs to the class of indole-3-acetic acids . It is functionally related to acetic acid . It is also known as Heteroauxin .

Synthesis Analysis

In one study, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis

The molecular structure of “2-(1H-Indol-6-yl)acetic acid” is C10H9NO2 . It is a member of indole-3-acetic acids and a member of hydroxyindoles .Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Physical And Chemical Properties Analysis

The empirical formula of “2-(1H-Indol-6-yl)acetic acid” is C10H8ClNO2 and its molecular weight is 209.63 .Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Indolderivate, einschließlich 2-(1H-Indol-6-yl)essigsäure, wurden als biologisch aktive Verbindungen identifiziert, die zur Behandlung von Krebszellen eingesetzt werden können . Sie haben in den letzten Jahren aufgrund ihres Potenzials in der Krebstherapie zunehmend Aufmerksamkeit erregt .

Antimikrobielle Anwendungen

Indolderivate haben signifikante antimikrobielle Eigenschaften gezeigt . Sie können zur Behandlung verschiedener Arten von mikrobiellen Infektionen eingesetzt werden und sind daher wertvoll im medizinischen Bereich .

Behandlung verschiedener Störungen

Indolderivate werden auch zur Behandlung verschiedener Störungen im menschlichen Körper eingesetzt . Diese breite Anwendung macht sie zu einem vielseitigen Werkzeug in der medizinischen Forschung .

Antiviren-Anwendungen

Indolderivate haben antivirale Aktivitäten gezeigt . Sie wurden bei der Entwicklung von antiviralen Mitteln eingesetzt und tragen zum Kampf gegen verschiedene Viruserkrankungen bei .

Entzündungshemmende Anwendungen

Indolderivate besitzen entzündungshemmende Eigenschaften . Sie können zur Behandlung von Zuständen eingesetzt werden, die mit Entzündungen verbunden sind .

Antioxidative Anwendungen

Indolderivate haben antioxidative Aktivitäten gezeigt . Sie können zur Neutralisierung schädlicher freier Radikale im Körper beitragen und so die allgemeine Gesundheit fördern .

Pflanzenwachstumsregulation

This compound ist ein Derivat der Indol-3-essigsäure, einem Pflanzenhormon, das durch den Abbau von Tryptophan in höheren Pflanzen gebildet wird . Es wird als Pflanzenwachstumshormon verwendet und ist ein Induktor der Pflanzenzellstreckung und -teilung .

Forschung in der organischen Chemie

Indolderivate, einschließlich this compound, sind aufgrund ihrer vielfältigen biologischen und klinischen Anwendungen in der organischen Chemie von großem Interesse . Sie bieten ein wertvolles Gerüst für die Synthese einer Vielzahl von Verbindungen mit potenziellen therapeutischen Anwendungen .

Wirkmechanismus

Target of Action

2-(1H-Indol-6-yl)acetic acid, like other indole derivatives, is known to interact with multiple receptors in the body . Interleukin-2 plays a crucial role in the body’s immune response, regulating the activities of white blood cells that are responsible for immunity .

Mode of Action

Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The interaction of these compounds with their targets can result in changes at the cellular level, potentially influencing processes such as cell growth, differentiation, and immune response .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that indole derivatives may affect multiple biochemical pathways, leading to a broad range of downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels . These effects could potentially include changes in cell growth, differentiation, and immune response .

Safety and Hazards

Zukünftige Richtungen

Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies .

Biochemische Analyse

Biochemical Properties

It regulates tissue differentiation, apical dominance, and responses to light, gravity, and pathogens . This compound interacts with various enzymes and proteins, including ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2), and ubiquitin ligase (E3), leading to the ubiquitination of Aux/IAA proteins . These interactions are essential for the regulation of plant growth and development.

Cellular Effects

2-(1H-Indol-6-yl)acetic acid influences various cellular processes, including cell elongation and cell division . It serves as a signaling molecule necessary for the development of plant organs and the coordination of growth . This compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of specific proteins and enzymes involved in these processes .

Molecular Mechanism

At the molecular level, 2-(1H-Indol-6-yl)acetic acid exerts its effects through binding interactions with biomolecules. It enters the plant cell nucleus and binds to a protein complex composed of E1, E2, and E3 enzymes, resulting in the ubiquitination of Aux/IAA proteins . This process leads to the degradation of Aux/IAA proteins, thereby regulating gene expression and promoting plant growth and development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Indol-6-yl)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1H-Indol-6-yl)acetic acid can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-(1H-Indol-6-yl)acetic acid vary with different dosages in animal models. At lower doses, this compound can promote plant growth and development without causing adverse effects . At higher doses, it may exhibit toxic or adverse effects, including mutagenic and carcinogenic properties . These threshold effects highlight the importance of dosage optimization in experimental studies involving 2-(1H-Indol-6-yl)acetic acid.

Metabolic Pathways

2-(1H-Indol-6-yl)acetic acid is involved in several metabolic pathways, including the indole-3-pyruvate pathway and the indole-3-lactate pathway . These pathways involve the conversion of tryptophan to indole-3-acetic acid through a series of enzymatic reactions. The enzymes and cofactors involved in these pathways play a crucial role in regulating the levels of 2-(1H-Indol-6-yl)acetic acid and its metabolites .

Transport and Distribution

The transport and distribution of 2-(1H-Indol-6-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the movement of the compound to different cellular compartments, ensuring its proper localization and accumulation. The distribution of 2-(1H-Indol-6-yl)acetic acid is essential for its biological activity and function .

Subcellular Localization

2-(1H-Indol-6-yl)acetic acid is localized in various subcellular compartments, including the nucleus, cytoplasm, and cell membrane . Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications. These modifications direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .

Eigenschaften

IUPAC Name |

2-(1H-indol-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFCZJVRWYZLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564979 | |

| Record name | (1H-Indol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39689-58-2 | |

| Record name | 1H-Indole-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39689-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1H-Indol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)